molecular formula C22H18N2S3 B15344563 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate CAS No. 62652-32-8

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate

Cat. No.: B15344563
CAS No.: 62652-32-8
M. Wt: 406.6 g/mol
InChI Key: GUHDRWKNEVLLKC-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate is a chemical compound with the molecular formula C22H18N2S3. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzothiazole-2-thiol with dibenzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It may have therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Benzothiazole

  • Carbamodithioate esters

  • Other benzothiazole derivatives

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Properties

CAS No.

62652-32-8

Molecular Formula

C22H18N2S3

Molecular Weight

406.6 g/mol

IUPAC Name

1,3-benzothiazol-2-yl N,N-dibenzylcarbamodithioate

InChI

InChI=1S/C22H18N2S3/c25-22(27-21-23-19-13-7-8-14-20(19)26-21)24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

GUHDRWKNEVLLKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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